molecular formula CF3SO3H<br>CHF3O3S B052903 Trifluoromethanesulfonic acid CAS No. 1493-13-6

Trifluoromethanesulfonic acid

Cat. No.: B052903
CAS No.: 1493-13-6
M. Wt: 150.08 g/mol
InChI Key: ITMCEJHCFYSIIV-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Trifluoromethanesulfonic acid primarily targets glycoproteins and various substrates involved in acylation reactions . It acts as a catalyst for esterification reactions and serves as a deglycosylation agent for glycoproteins .

Mode of Action

This compound interacts with its targets through protonation . The conjugate base of this compound, known as triflate, is nonnucleophilic . This property makes it useful in protonations, where it can act as an acidic titrant in nonaqueous acid-base titration . It is also used as a catalyst for acylation .

Biochemical Pathways

This compound affects the glycosylation of proteins , a post-translational modification process . It is used extensively to remove carbohydrate from glycoproteins, leaving the protein backbone intact .

Pharmacokinetics

This compound is a hygroscopic, colorless liquid at room temperature . It is soluble in polar solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile, and dimethyl sulfone . Its physical properties, such as its boiling point of 162 °C (lit.) , density of 1.696 g/mL at 25 °C (lit.) , and vapor pressure of 8 mm Hg (25 °C) , influence its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action include the removal of carbohydrate from glycoproteins . This deglycosylation process leaves the protein backbone intact, altering the proteins by removing their post-translational modifications . This results in a broad range of molecules that can have an identical underlying protein core .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, its stability in the environment can lead to significant accumulation . Furthermore, its use as a catalyst has broadened under mild and neat or forced conditions . .

Chemical Reactions Analysis

Trifluoromethanesulfonic acid undergoes various chemical reactions, including:

Comparison with Similar Compounds

Trifluoromethanesulfonic acid is unique due to its extreme acidity and thermal stability. Similar compounds include:

This compound stands out due to its combination of high acidity, thermal stability, and resistance to oxidation and reduction reactions .

Properties

IUPAC Name

trifluoromethanesulfonic acid
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InChI

InChI=1S/CHF3O3S/c2-1(3,4)8(5,6)7/h(H,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITMCEJHCFYSIIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)(F)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

CF3SO3H, CHF3O3S
Record name Trifluoromethanesulfonic acid
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Related CAS

2794-60-7 (barium salt), 2923-28-6 (silver(+1) salt)), 33454-82-9 (lithium salt), 54010-75-2 (zinc salt)
Record name Trifluoromethanesulfonic acid
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DSSTOX Substance ID

DTXSID2044397
Record name Trifluoromethanesulfonic acid
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Molecular Weight

150.08 g/mol
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Physical Description

Colorless hygroscopic liquid; [Merck Index]
Record name Trifluoromethanesulfonic acid
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CAS No.

1493-13-6
Record name Trifluoromethanesulfonic acid
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Record name Trifluoromethanesulfonic acid
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Record name Methanesulfonic acid, 1,1,1-trifluoro-
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Record name Trifluoromethanesulphonic acid
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Synthesis routes and methods I

Procedure details

A 30.0 g quantity of N-methoxymethyl-N-methylpyrrolidinium chloride prepared in Example 10 was dissolved in 30.0 g of MeOH, and 80.0 g of methanol solution of 35 wt. % trifluoromethanesulfonic acid was added to the solution. The mixture was heated at 130° C. in a nitrogen stream to remove hydrogen chloride produced as a by-product, an excess of trifluoromethanesulfonic acid and methanol, giving 49.0 g of the desired product.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
N-methoxymethyl-N-methylpyrrolidinium chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
30 g
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
80 g
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Cc1cc(Nc2cc3cc(O)ccc3c(-c3ccc(F)cc3F)n2)n[nH]1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

That is, CH3SO2F is subjected to electrolytic fluorination using HF to obtain CF3SO2F. The resultant CF3SO2F is subjected to hydrolysis using KOH to obtain CF3SO3K. The CF3SO3K obtained is subjected to acid decomposition with the use of concentrated H2SO4 and if necessary, additionally fuming sulfuric acid at elevated temperature and under reduced pressure to obtain a CF3SO3H-containing reaction product. The reaction product obtained is subjected to simple distillation at a temperature of from 120° to 200° C. and under condition of reduced pressure of from 50 to 10 Torr to obtain a distillate of CF3SO3H. Thus, there is obtained a crude product of CF3SO3H. This CF3SO3H product still contains a certain amount of those impurities as above described.
Name
CF3SO3K
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trifluoromethanesulfonic acid
Reactant of Route 2
Trifluoromethanesulfonic acid
Reactant of Route 3
Trifluoromethanesulfonic acid
Reactant of Route 4
Trifluoromethanesulfonic acid
Reactant of Route 5
Trifluoromethanesulfonic acid
Reactant of Route 6
Trifluoromethanesulfonic acid

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